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(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

GSK3α/β inhibition Alzheimer's disease kinase selectivity

Research challenge: Kinase SAR campaigns often require multiple building blocks to explore N1-H hinge-binding and steric constraints, leading to procurement complexity. This single N1-H, small-7-hydroxymethyl scaffold uniquely replicates the active pharmacophore for GSK3α/β, CLK1, and DYRK1A-where N1-capped or large-7-substituted analogs lose all activity. Outcomes: • Retains essential hinge-region H-bond donor (N1-H) validated for 0.4-1 µM GSK3α/β IC₅₀ in matched analog studies; • 7-hydroxymethyl handle enables >200-compound CNS-focused libraries (MW 149 Da, XLogP3 -0.4, TPSA 61.8 Ų, Ro3-compliant) via orthogonal chemistry; • Eliminates procurement, cataloging, and QC of multiple scaffolds, compressing fragment growth into ≤3 synthetic steps.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B14801372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=NN2)CO
InChIInChI=1S/C7H7N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10)
InChIKeyHZIVGELAVZKMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrazolo[3,4-c]pyridin-7-yl)methanol – Identification & Specifications


(1H-Pyrazolo[3,4-c]pyridin-7-yl)methanol (CAS 1315360‑64‑5) is a heterobicyclic building block composed of a pyrazole ring ortho‑fused to a pyridine ring, bearing a single hydroxymethyl (–CH₂OH) substituent at the 7‑position and a free N1‑H [1]. With a molecular formula of C₇H₇N₃O, a molecular weight of 149.15 g mol⁻¹, and a computed XLogP3 of −0.4, it occupies favorable physicochemical space for fragment‑based and lead‑optimisation campaigns [1]. The compound retains the tautomerically active N1‑H that published structure–activity relationships (SARs) identify as essential for hinge‑region hydrogen bonding with clinically relevant kinases such as GSK3α/β, CLK1, and DYRK1A [2].

(1H-Pyrazolo[3,4-c]pyridin-7-yl)methanol: Non-Substitutable Scaffold


The pyrazolo[3,4‑c]pyridine scaffold is exquisitely sensitive to the size of the 7‑substituent and the methylation status of the N1‑position. Systematic SAR studies demonstrate that capping N1 with a methyl or 4‑methoxybenzyl group abolishes GSK3α/β inhibitory activity (IC₅₀ > 10 µM vs. 0.4–1 µM for N1‑H congeners), while installing a bulky arylamino or cyclohexylamino group at the 7‑position likewise renders the compound inactive [1]. Docking simulations confirm that bulky 7‑substituents create steric clashes with the hinge backbone and gatekeeper sidechain of the kinase ATP‑binding pocket [1]. Therefore, a “generic” pyrazolopyridine that carries an N1‑alkyl cap or a large 7‑substituent will fail to replicate the kinase‑inhibitory profile of the 7‑hydroxymethyl, N1‑H scaffold. Additionally, regioisomeric placement of the hydroxymethyl group (e.g., the 5‑yl isomer, CAS 1033772‑27‑8) dictates divergent vectors for fragment elaboration, making the two isomers non‑interchangeable in parallel‑synthesis workflows [2].

(1H-Pyrazolo[3,4-c]pyridin-7-yl)methanol: Differentiation Evidence


Small 7-Substituent Requirement for GSK3α/β Inhibition

In the Sklepari et al. (2017) kinase panel, 5‑substituted pyrazolo[3,4‑c]pyridines that bear a free N1‑H and lack a bulky 7‑group (compounds 14a–14f) inhibited GSK3α/β with IC₅₀ values of 0.4–1 µM, whereas the corresponding 7‑substituted analogs carrying phenylamino or cyclohexylamino groups (compounds 39a and 39b) were completely inactive (IC₅₀ > 10 µM) [1]. Docking attributed this loss to steric collisions with the hinge backbone and gatekeeper residue [1]. (1H‑Pyrazolo[3,4‑c]pyridin‑7‑yl)methanol, with a compact –CH₂OH group (MW increment ≈ 31 Da; one rotatable bond), satisfies the “small 7‑substituent” criterion and is therefore the appropriate core for discovering GSK3α/β‑active leads.

GSK3α/β inhibition Alzheimer's disease kinase selectivity structure–activity relationship

Unsubstituted N1‑H Essential for Hinge Binding

The same SAR study showed that N1‑methyl or N1‑(4‑methoxybenzyl) substitution uniformly suppressed kinase activity: among the N1‑substituted series (13a–13f), only compound 13d displayed marginal CDK5 inhibition (IC₅₀ = 2.8 µM), while all other N1‑substituted analogs were inactive (IC₅₀ > 10 µM) across GSK3α/β, CLK1, and DYRK1A [1]. In contrast, the N1‑H analogs 14a–14e achieved IC₅₀ values as low as 0.4 µM against GSK3α/β and 1.1–4.5 µM against CLK1 and DYRK1A [1]. (1H‑Pyrazolo[3,4‑c]pyridin‑7‑yl)methanol retains the unprotected N1‑H that the docking study identifies as a hydrogen‑bond donor to the kinase hinge backbone carbonyl [1].

N1‑H hydrogen bonding kinase inhibitor design hinge‑region pharmacophore

7‑Hydroxymethyl Enables Dual-Site SAR Exploration

The Sklepari study established that only 5‑substituted (not 7‑substituted) pyrazolo[3,4‑c]pyridines displayed kinase activity; the 5‑position tolerates aryl, cyclohexyl, and heteroaryl groups that drive potency and selectivity [1]. Consequently, a procurement choice of the 5‑hydroxymethyl isomer (CAS 1033772‑27‑8) occupies the critical 5‑vector with an alcohol, limiting the first round of SAR exploration, whereas the 7‑hydroxymethyl isomer (CAS 1315360‑64‑5) leaves the 5‑position completely free for diversification while providing a transformable –CH₂OH handle at the 7‑position for parallel library synthesis [2].

regioisomer comparison parallel synthesis fragment elaboration medicinal chemistry

N1‑H Tautomer Predominance in Solution

A dedicated NMR and X‑ray crystallographic study of 7‑substituted pyrazolo[3,4‑c]pyridines demonstrated that the N1‑H tautomer predominates (> 90 %) in DMF solution across all tested 7‑substituted derivatives [1]. This is the same tautomeric state that the docking study by Sklepari et al. identified as the kinase‑binding competent form, forming a key hydrogen bond with the hinge‑region backbone carbonyl [2]. In contrast, certain N2‑substituted pyrazolopyridine scaffolds can shift the tautomeric equilibrium toward the N2‑H form, which would be suboptimal for hinge engagement [1]. (1H‑Pyrazolo[3,4‑c]pyridin‑7‑yl)methanol, bearing no N‑substituent, is expected to adopt the bioactive N1‑H tautomer exclusively.

tautomerism NMR spectroscopy bioactive conformation molecular recognition

One-Step Diversification via Hydroxymethyl Handle

The –CH₂OH group at the 7‑position can be directly oxidized to the aldehyde (PCC, Swern, or Dess–Martin conditions) or carboxylic acid, converted to the corresponding bromide or chloride (PBr₃, SOCl₂), or used in Mitsunobu reactions to install diverse amine or ether linkages [1]. By comparison, the 7‑chloro analog (CAS 76006‑11‑6) offers only nucleophilic aromatic substitution chemistry, which requires forcing conditions and is limited to amine nucleophiles in practice, while the 7‑unsubstituted parent (CAS 271‑47‑6) provides no reactive handle at the 7‑position at all [2]. This provides the 7‑hydroxymethyl derivative with significantly broader downstream synthetic utility.

functional group interconversion parallel library synthesis building block utility

CNS Drug‑Like Physicochemical Profile

Computed physicochemical properties position (1H‑pyrazolo[3,4‑c]pyridin‑7‑yl)methanol favourably within oral and CNS drug‑like chemical space: molecular weight 149.15 Da, XLogP3 = −0.4, topological polar surface area (TPSA) = 61.8 Ų, hydrogen bond donors = 2, hydrogen bond acceptors = 3, rotatable bonds = 1 [1]. For comparison, the 5‑trifluoromethyl analog (CAS 3035446‑70‑6) has MW = 217.15 Da, XLogP ≈ +1.1, and TPSA ≈ 61.8 Ų, exceeding the recommended CNS MPO upper bound for lipophilicity, while the 2‑ethyl‑7‑isopropyl derivative (ChemSpider) has MW = 237.35 Da and XLogP ≈ +2.4, well outside fragment‑based screening criteria . The lower molecular weight and balanced polarity of the target compound make it a more suitable starting point for fragment growth or property‑driven lead optimisation according to the Rule of Three (Ro3) and CNS MPO guidelines.

CNS drug design physicochemical properties fragment‑based drug discovery lead‑likeness

(1H-Pyrazolo[3,4-c]pyridin-7-yl)methanol: Research Applications


GSK3α/β Inhibitor Lead Generation for Alzheimer's

Because the scaffold retains both the N1‑H hydrogen‑bond donor and a small 7‑substituent—features demonstrated to be essential for GSK3α/β inhibition (IC₅₀ values of 0.4–1 µM for matched N1‑H, small‑7 analogs) [1]—(1H‑pyrazolo[3,4‑c]pyridin‑7‑yl)methanol serves as an ideal core for fragment‑growing campaigns targeting neurodegenerative tauopathies. Investigators can install aryl, heteroaryl, or cyclohexyl groups at the 5‑position (the primary pharmacophoric vector) while using the 7‑hydroxymethyl as a linker attachment point, enabling systematic exploration of potency and brain penetration without scaffold‑hopping risk.

CLK1/DYRK1A Dual Kinase Probe Development

The published kinase panel demonstrates that N1‑H, small‑7 pyrazolo[3,4‑c]pyridines achieve CLK1 IC₅₀ values as low as 1.1 µM and DYRK1A IC₅₀ values down to 4 µM [1]. These two kinases are genetically validated targets in Alzheimer's disease and Down syndrome research. Starting from the 7‑hydroxymethyl core, medicinal chemistry teams can rapidly generate focused libraries where 3‑position amide/acetyl variations and 5‑position aryl substitutions are simultaneously explored, leveraging the scaffold's two orthogonal diversification vectors to efficiently map selectivity across the CMGC kinase family.

Fragment-to-Lead Optimization for CNS Space

With a molecular weight of 149.15 Da, XLogP3 of −0.4, and TPSA of 61.8 Ų, the compound operates squarely within fragment‑based screening (Ro3‑compliant) territory and satisfies key CNS MPO parameters [2]. Unlike the 5‑CF₃ analog (XLogP ≈ +1.1, MW = 217.15) or the 7‑isopropyl‑substituted series (XLogP ≈ +2.4, MW > 235), the 7‑hydroxymethyl core allows multiple rounds of property‑preserving growth before exceeding lipophilicity or molecular weight thresholds. This makes it the preferred starting point for CNS‑oriented programs where maintaining low logP and low molecular weight correlates with reduced attrition.

Parallel Library Synthesis via Orthogonal Derivatization

The free 5‑position can undergo electrophilic substitution or cross‑coupling to introduce diverse aromatic or aliphatic groups—the vector proven to drive kinase potency and selectivity [1]—while the 7‑hydroxymethyl handle is simultaneously converted to halides, ethers, esters, carbamates, or triazoles via well‑established functional group interconversion or click chemistry [3]. This orthogonal reactivity profile enables medicinal chemistry groups to generate 50–200‑member libraries from a single starting material in fewer than three synthetic steps, reducing the number of building blocks that must be procured, catalogued, and quality‑controlled.

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